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Compound of Interest

Compound Name: Phenyl chlorothioformate

Cat. No.: B088878 Get Quote

Phenyl chlorothioformate is a powerful and versatile reagent in the arsenal of synthetic

organic chemists. Its utility stems from the reactive chlorothioformate group, which serves as

an efficient electrophile for introducing thiocarbonyl functionalities into a wide array of

molecules. This capability is foundational to its application in diverse areas, from classic named

reactions and protecting group strategies to the synthesis of complex intermediates for the

pharmaceutical and agrochemical industries.[1][2][3]

It is crucial to distinguish between the two structural isomers of this reagent, as their reactivity

and applications can differ. The most commonly utilized isomer is O-Phenyl
chlorothioformate (also known as phenyl chlorothionoformate or phenoxythiocarbonyl

chloride), where the phenyl group is attached to the oxygen atom. The less common isomer is

S-Phenyl chlorothioformate, with the phenyl group bonded to the sulfur atom. This guide will

focus primarily on the applications of the O-phenyl isomer (CAS 1005-56-7), which is the

reagent of choice for the majority of transformations discussed herein.

This document, intended for researchers, scientists, and drug development professionals,

provides a technical overview of the core applications of O-phenyl chlorothioformate,

emphasizing the mechanistic rationale behind its use and providing field-proven protocols.

Table 1: Physical and Safety Properties of O-Phenyl Chlorothioformate
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Property Value Reference(s)

CAS Number 1005-56-7 [4]

Molecular Formula C₇H₅ClOS [4]

Molecular Weight 172.63 g/mol [4]

Appearance
Clear yellow to yellow-green

liquid
[2]

Boiling Point 81-83 °C at 6 mmHg [2]

Density 1.248 g/mL at 25 °C [2]

Hazard Summary

Corrosive, moisture-sensitive,

causes severe skin burns and

eye damage. May be fatal if

inhaled.

[1][5]

Handling

Store under inert gas,

refrigerated. Handle in a fume

hood with appropriate personal

protective equipment (PPE).

[1][6]

Chapter 1: Gateway to Thiocarbonyls: Synthesis of
Thiocarbonates and Thionoesters
The primary function of O-phenyl chlorothioformate is to act as a phenoxythiocarbonylating

agent. This reactivity is the cornerstone of its utility, enabling the conversion of various

nucleophiles into valuable thiocarbonyl derivatives.

Phenoxythiocarbonylation of Alcohols: A Prerequisite
for Deoxygenation
The reaction of O-phenyl chlorothioformate with alcohols is a fundamental transformation

that yields O-alkyl S-phenyl dithiocarbonates. This reaction is most frequently employed as the

initial step in the Barton-McCombie deoxygenation, a powerful method for removing hydroxyl

groups.[1]
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Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism.

The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the chlorothioformate. A

subsequent elimination of the chloride ion, typically facilitated by a non-nucleophilic base like

pyridine or DMAP to neutralize the generated HCl, yields the stable thiocarbonate ester. The

choice of a mild base is critical to prevent side reactions or degradation of sensitive substrates.

Reactants

Products

R-OH (Alcohol)

R-O(C=S)OPh (Thiocarbonate)

 Nucleophilic Attack

PhO(C=S)Cl (Phenyl Chlorothioformate) Base (e.g., Pyridine)

Base·HCl

Click to download full resolution via product page

Diagram 1: General workflow for the phenoxythiocarbonylation of an alcohol.

This conversion is particularly valuable in carbohydrate and nucleoside chemistry, where

selective deoxygenation is a common requirement for synthesizing analogs for biological

testing.[1][4] The resulting phenoxythiocarbonyl esters are primed for radical-based

transformations.[6]

Synthesis of Thionoesters with Organometallic
Reagents
O-phenyl chlorothioformate also serves as an effective electrophile for creating thionoesters,

which are important precursors for various chemical transformations.[1] The reaction with

organometallic reagents provides a direct route to these compounds.

Expert Insight: The choice of the organometallic nucleophile is paramount for the success of

this transformation. Extensive studies have shown that organomagnesium reagents (Grignard
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reagents) are optimal, reacting efficiently at low temperatures (-78 °C) to produce the desired

thionoesters in high yields.[1] In contrast, other common organometallics are less suitable:

Organolithium reagents: Often prove to be too reactive, leading to complex product mixtures

instead of the desired thionoester.[1]

Organozinc reagents: Generally exhibit insufficient reactivity, frequently resulting in reaction

failure.[1]

This highlights a key principle in synthetic design: matching the reactivity of the nucleophile to

the electrophile. The moderately reactive Grignard reagent is perfectly suited for a clean

substitution on the chlorothioformate, whereas the harder, more reactive organolithium

reagents may lead to over-addition or decomposition pathways.

Chapter 2: Radical-Mediated Deoxygenation: The
Barton-McCombie Reaction
One of the most celebrated applications of O-phenyl chlorothioformate is its role in the

Barton-McCombie deoxygenation. This reaction provides a powerful method for replacing a

hydroxyl group with a hydrogen atom, a critical transformation in the total synthesis of natural

products and the structural modification of drug candidates.[7][8]

Workflow & Mechanism: The reaction is a two-step process. First, the alcohol is converted to a

thiocarbonyl derivative, typically a phenoxythiocarbonate, as described in Chapter 1. Second,

this derivative is subjected to a radical-mediated reduction.

Alcohol
(R-OH)

Phenoxythiocarbonyl Ester
(R-O(C=S)OPh)

  PhO(C=S)Cl,
  Base Deoxygenated Product

(R-H)

  Bu₃SnH,
  AIBN (Initiator)

Click to download full resolution via product page

Diagram 2: Workflow of the Barton-McCombie deoxygenation reaction.

The second step is a radical chain reaction. A radical initiator (commonly AIBN) generates a

tributylstannyl radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). This tin radical attacks the

sulfur atom of the thiocarbonate, leading to the cleavage of the C-O bond and formation of a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b088878
https://www.benchchem.com/product/b088878
https://www.benchchem.com/product/b088878
https://www.benchchem.com/product/b088878?utm_src=pdf-body
https://en.wikipedia.org/wiki/Barton%E2%80%93McCombie_deoxygenation
https://www.researchgate.net/publication/270342297_ChemInform_Abstract_Applications_of_Barton-McCombie_Reaction_in_Total_Syntheses
https://www.benchchem.com/product/b088878?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carbon-centered radical (R•). This alkyl radical then abstracts a hydrogen atom from another

molecule of Bu₃SnH to yield the final deoxygenated product and regenerate the tin radical, thus

propagating the chain. The reaction's driving force is the formation of the very stable tin-sulfur

bond in the byproduct.[7]

Experimental Protocol: Deoxygenation of a Secondary
Alcohol
This protocol is a representative example and may require optimization for specific substrates.

Step 1: Formation of the Phenoxythiocarbonate.

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar),

dissolve the secondary alcohol (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in

anhydrous dichloromethane (DCM).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of O-phenyl chlorothioformate (1.2 eq) in anhydrous DCM

dropwise over 10 minutes.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC

until the starting material is consumed.

Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer,

wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the pure

phenoxythiocarbonate intermediate.

Step 2: Radical-Mediated Reduction.

In a round-bottom flask equipped with a reflux condenser, dissolve the purified

phenoxythiocarbonate (1.0 eq) in anhydrous toluene.

Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.2 eq) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 1-3 hours. Monitor the reaction progress

by TLC.

Upon completion, cool the reaction to room temperature and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography. Note: Tin byproducts can be

challenging to remove. Washing the organic solution with aqueous KF can help precipitate

tin salts.

Chapter 3: Synthesis of Isothiocyanates from
Primary Amines
O-phenyl chlorothioformate is a highly effective reagent for converting primary amines into

isothiocyanates (R-N=C=S).[9] These compounds are valuable intermediates in the synthesis

of numerous sulfur- and nitrogen-containing heterocycles with significant biological activities.

[10] This method provides a safer and often more efficient alternative to traditional reagents like

the highly toxic thiophosgene.[9]

The transformation can be achieved via two distinct methodologies: a one-pot process or a

more versatile two-step approach.[9]

Causality Behind Method Choice:

One-Pot Process: This method is straightforward and efficient for highly reactive substrates

like alkyl amines and electron-rich aryl amines. The amine reacts with the chlorothioformate

in the presence of a solid base (e.g., NaOH), which promotes the in-situ formation and

subsequent decomposition of the thiocarbamate intermediate.[9]

Two-Step Approach: This is the more broadly applicable method. It involves the initial

formation and isolation of a stable thiocarbamate intermediate, which is then decomposed in

a separate step to yield the isothiocyanate. This approach is necessary for less reactive or

sensitive substrates, such as electron-deficient anilines, where the one-pot conditions may

fail or lead to side products.[9]
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Primary Amine
(R-NH₂)

Thiocarbamate Intermediate
(R-NH(C=S)OPh)

 Step 1:
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Isothiocyanate
(R-NCS)

 Step 2:
 Elimination

PhO(C=S)Cl

Base (e.g., NaOH)
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Diagram 3: The two-step process for synthesizing isothiocyanates.

Experimental Protocol: Two-Step Synthesis of an Aryl
Isothiocyanate
This protocol is adapted from the work of Sun et al. and is particularly effective for a broad

range of amines.[9]

Step 1: Synthesis of the O-phenyl Thiocarbamate Intermediate.

To a stirred solution of the primary amine (10 mmol) in dichloromethane (DCM, 50 mL) at

0 °C, add O-phenyl chlorothioformate (11 mmol, 1.1 eq) dropwise.

Add triethylamine (12 mmol, 1.2 eq) to the mixture.

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

After completion, wash the reaction mixture with 1M HCl (2 x 20 mL) and then with brine

(20 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b088878?utm_src=pdf-body-img
https://www.organic-chemistry.org/abstracts/lit4/063.shtm
https://www.benchchem.com/product/b088878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The

resulting crude thiocarbamate is often pure enough for the next step, or it can be purified

by recrystallization or chromatography.

Step 2: Decomposition to the Isothiocyanate.

To a solution of the crude thiocarbamate (10 mmol) in DCM (50 mL), add powdered

sodium hydroxide (20 mmol, 2.0 eq).

Stir the suspension vigorously at room temperature for 30-60 minutes. Monitor the

reaction by TLC.

Upon completion, filter the mixture to remove the solid base and salts.

Wash the filtrate with water (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure to yield the isothiocyanate product.

Table 2: Comparison of One-Pot vs. Two-Step Isothiocyanate Synthesis

Feature One-Pot Process Two-Step Process

Substrate Scope
Good for alkyl and electron-

rich aryl amines

Highly versatile; effective for

alkyl, aryl, electron-deficient

aryl, and heterocyclic

amines[9]

Procedure
Amine, PhO(C=S)Cl, and solid

base are mixed together

Isolation of thiocarbamate

intermediate followed by base-

mediated decomposition[9]

Yields (Alkyl Amines) Up to 95% Consistently high

Yields (Electron-Deficient

Anilines)
Low to 0% Up to 99%[9]

Advantage
Faster, simpler procedure for

suitable substrates

Broader scope, higher yields

for challenging substrates[9]
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Chapter 4: Advanced Applications in
Pharmaceutical and Biological Chemistry
The unique reactivity of O-phenyl chlorothioformate makes it an invaluable tool in the

synthesis of biologically active molecules, particularly in the fields of nucleoside chemistry and

peptide synthesis.

Synthesis of Deoxynucleosides: The phenoxythiocarbonylation of hydroxyl groups on

protected ribonucleosides is a key first step. The resulting thiocarbonate can then be

reduced using the Barton-McCombie reaction to afford the corresponding

deoxyribonucleoside, a fundamental building block for DNA synthesis and antiviral drug

development.[1][6]

Peptide α-Thioester Synthesis: O-phenyl chlorothioformate has been successfully

employed in the synthesis of peptide α-thioesters.[5][11] These compounds are critical

intermediates for native chemical ligation, a powerful technique for synthesizing large

proteins.

Synthesis of Bioactive Molecules: The reagent is used in the multi-step synthesis of various

bioactive compounds, including natural products like (-)-mintlactone and potential

therapeutics such as scyllo-inositol derivatives, which have been studied for their effects on

amyloid beta peptide aggregation.[5][11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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